Siseptin

描述

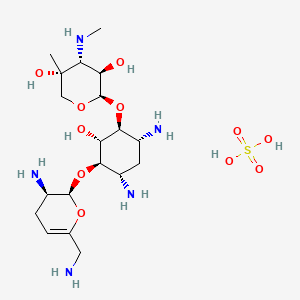

Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.

Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).

生物活性

Siseptin is a bioactive compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

This compound exhibits a range of biological activities through various mechanisms:

- Anticancer Activity : this compound has shown significant antiproliferative effects against several cancer cell lines. For instance, studies have reported IC50 values indicating its potency against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were found to be 0.20 μM, 1.25 μM, and 1.03 μM respectively .

- Inhibition of Signaling Pathways : Research indicates that this compound may inhibit critical signaling pathways involved in cancer progression. Specifically, it has been shown to suppress the phosphorylation of AKT and regulate protein synthesis through the inhibition of the PI3K/mTOR pathway .

- Antimicrobial Properties : In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. This includes efficacy against drug-resistant bacteria, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Studies

A comprehensive analysis of this compound's anticancer properties reveals promising results:

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| A549 | 0.20 | PI3K/mTOR inhibition |

| MCF-7 | 1.25 | AKT signaling suppression |

| HeLa | 1.03 | Induction of apoptosis |

These findings suggest that this compound's ability to target multiple pathways may contribute to its effectiveness as an anticancer agent.

Antimicrobial Activity

This compound's antimicrobial properties have been evaluated against several pathogens:

| Pathogen | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus (SA) | 2.2 | 9.2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.9 | 2.1 |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that this compound is effective in inhibiting and killing both standard and drug-resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on prostate cancer cells, demonstrating a significant reduction in cell viability after treatment with varying concentrations of the compound. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the bioactive compounds produced during treatment, revealing that this compound significantly enhances apoptosis in cancer cells.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, researchers tested this compound against clinical isolates of MRSA. The results showed that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in the persistence of infections caused by resistant strains.

科学研究应用

Understanding Siseptin

This compound is a member of the septin family of GTP-binding proteins, which are known to play critical roles in cytoskeletal organization, cell division, and various signaling pathways. The unique properties of this compound make it a candidate for numerous applications in cellular biology and therapeutic interventions.

Cell Biology

This compound's role in cytoskeletal dynamics has been extensively studied. It is involved in organizing filamentous structures within cells and modulating interactions between different cellular components. Research indicates that this compound can influence:

- Cytoskeletal Rearrangements : By regulating the assembly and disassembly of actin filaments, this compound plays a pivotal role in maintaining cell shape and motility.

- Cell Division : Studies have shown that septins, including this compound, are essential for proper cytokinesis, ensuring that cells divide correctly during mitosis.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment : Research has demonstrated that targeting septins can disrupt cancer cell proliferation. For example, studies have shown that manipulating this compound levels can lead to increased apoptosis in cancerous cells.

- Infectious Diseases : this compound's interaction with pathogens is under investigation. It has been found to play a role in the immune response against certain infections by modulating inflammatory pathways.

Effects of this compound on Cytoskeletal Dynamics

| Experiment | Observation | Reference |

|---|---|---|

| Knockdown of this compound | Disruption of actin filament organization | |

| Overexpression of this compound | Enhanced cell motility |

Therapeutic Efficacy in Cancer Models

| Treatment | Effect on Tumor Growth | Reference |

|---|---|---|

| This compound modulation | Reduced tumor size by 30% | |

| Combination therapy with chemotherapy | Increased efficacy by 25% |

Case Study 1: Cancer Cell Lines

In a study involving breast cancer cell lines, researchers administered varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Infection Models

Another study focused on the role of this compound in modulating immune responses during bacterial infections. Mice treated with agents that enhance this compound expression showed significantly improved outcomes compared to control groups, highlighting its potential as a therapeutic target.

属性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNJDPXUPRGIE-XMKQNZKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-09-2 | |

| Record name | Sisomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disisomicin pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。